N~1~-[3-({2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide
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Overview
Description
N~1~-[3-({2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide is a complex organic compound that features a benzothiazole moiety, a sulfanyl group, and an adamantane carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[3-({2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved through the reaction of 2-aminothiophenol with chloroacetic acid under acidic conditions to form 2-chlorobenzothiazole.
Introduction of the Sulfanyl Group: The 2-chlorobenzothiazole is then reacted with thiourea to introduce the sulfanyl group, forming 5-chloro-1,3-benzothiazol-2-yl sulfanyl.
Acetylation: The sulfanyl compound is acetylated using acetic anhydride to form the acetyl derivative.
Coupling with Adamantanecarboxamide: Finally, the acetylated compound is coupled with 1-adamantanecarboxamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N~1~-[3-({2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to modify the functional groups.
Substitution: The chloro group on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with modified functional groups.
Substitution: Substituted benzothiazole derivatives.
Scientific Research Applications
N~1~-[3-({2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the benzothiazole moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections and possibly as an anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N1-[3-({2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide involves its interaction with specific molecular targets. The benzothiazole moiety is known to interact with bacterial enzymes, inhibiting their function and leading to antibacterial effects. The sulfanyl group may enhance the compound’s ability to penetrate bacterial cell walls, while the adamantane structure provides stability and enhances binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
- N-(1,3-benzothiazol-2-yl)-2-[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetamide
Uniqueness
N~1~-[3-({2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide is unique due to the presence of the adamantane moiety, which provides enhanced stability and potentially improved pharmacokinetic properties. The combination of the benzothiazole and sulfanyl groups also contributes to its potent biological activity, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C26H26ClN3O2S2 |
---|---|
Molecular Weight |
512.1 g/mol |
IUPAC Name |
N-[3-[[2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl]amino]phenyl]adamantane-1-carboxamide |
InChI |
InChI=1S/C26H26ClN3O2S2/c27-18-4-5-22-21(9-18)30-25(34-22)33-14-23(31)28-19-2-1-3-20(10-19)29-24(32)26-11-15-6-16(12-26)8-17(7-15)13-26/h1-5,9-10,15-17H,6-8,11-14H2,(H,28,31)(H,29,32) |
InChI Key |
YNTCKCJUIABXQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=CC(=C4)NC(=O)CSC5=NC6=C(S5)C=CC(=C6)Cl |
Origin of Product |
United States |
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